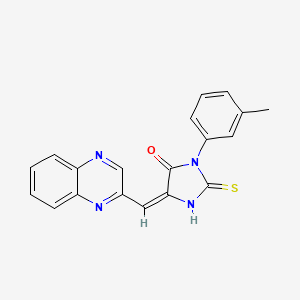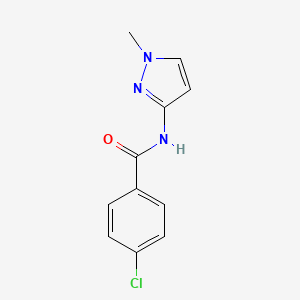
(5E)-3-(3-methylphenyl)-5-(quinoxalin-2-ylmethylidene)-2-thioxoimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methylphenyl)-5-[(E)-1-(2-quinoxalinyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-5-[(E)-1-(2-quinoxalinyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common approach is the condensation of 3-methylbenzaldehyde with 2-quinoxalinecarboxaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with thiourea under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted aromatic and heterocyclic derivatives.
科学研究应用
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
The compound’s potential biological activity, such as antimicrobial or anticancer properties, is of interest in medicinal chemistry. Researchers may explore its interactions with biological targets to develop new therapeutic agents.
Medicine
Due to its potential biological activity, this compound could be investigated for use in drug development. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
Industry
In material science, the compound’s unique structural properties may be utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 3-(3-Methylphenyl)-5-[(E)-1-(2-quinoxalinyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoxaline and thioxotetrahydroimidazol structures are key to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-(3-Methoxyphenyl)-5-[(E)-1-(2-quinoxalinyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one
- 3-(3-Chlorophenyl)-5-[(E)-1-(2-quinoxalinyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one
Uniqueness
The presence of the 3-methylphenyl group in 3-(3-Methylphenyl)-5-[(E)-1-(2-quinoxalinyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one distinguishes it from its analogs. This substitution can influence the compound’s reactivity, biological activity, and physical properties, making it unique in its class.
属性
分子式 |
C19H14N4OS |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
(5E)-3-(3-methylphenyl)-5-(quinoxalin-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H14N4OS/c1-12-5-4-6-14(9-12)23-18(24)17(22-19(23)25)10-13-11-20-15-7-2-3-8-16(15)21-13/h2-11H,1H3,(H,22,25)/b17-10+ |
InChI 键 |
SFHBCBIQYYDDEK-LICLKQGHSA-N |
手性 SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=NC4=CC=CC=C4N=C3)/NC2=S |
规范 SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=NC4=CC=CC=C4N=C3)NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide](/img/structure/B10950491.png)
![1-butyl-6-cyclopropyl-N-(2,6-dibromo-4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10950499.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B10950505.png)
![1,3-dimethyl-1H-pyrazol-4-yl [4-(3-fluorobenzyl)piperazino] sulfone](/img/structure/B10950514.png)
![2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)propanehydrazide](/img/structure/B10950525.png)
![5-(4-Chlorophenyl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10950530.png)
![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B10950532.png)
![2-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10950538.png)
![6-({2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinyl}carbonyl)-2,3-dimethoxybenzoic acid](/img/structure/B10950543.png)
![N-(5-bromopyridin-2-yl)-1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10950552.png)
![N-[4-(Tert-butyl)cyclohexyl]-3-(1,5-dimethyl-1H-pyrazol-4-YL)-5-isoxazolecarboxamide](/img/structure/B10950565.png)
![1-methyl-N-propyl-4-{[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10950566.png)

![2-{[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10950581.png)
